molecular formula C25H23N5O5 B2505906 benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-47-9

benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2505906
CAS No.: 887466-47-9
M. Wt: 473.489
InChI Key: WZWFCBYKYFMPSJ-UHFFFAOYSA-N
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Description

Benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine-derived compound characterized by a fused imidazo[2,1-f]purine core. Key structural features include:

  • A 3-methoxyphenyl substituent at position 6.
  • Methyl groups at positions 1 and 7.
  • A benzyl ester functional group linked via an acetoxy chain at position 2.

Properties

CAS No.

887466-47-9

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

benzyl 2-[6-(3-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-10-7-11-19(12-18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-8-5-4-6-9-17/h4-13H,14-15H2,1-3H3

InChI Key

WZWFCBYKYFMPSJ-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C25H23N5O5C_{25}H_{23}N_{5}O_{5} with a molecular weight of approximately 473.48 g/mol. Its structure includes an imidazo[2,1-f]purine core substituted with a methoxyphenyl group and an acetate moiety. The unique arrangement of functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Imidazo[2,1-f]purine Core : This step may include cyclization reactions using appropriate precursors.
  • Introduction of Substituents : The benzyl and methoxyphenyl groups are introduced through substitution reactions.
  • Final Acetylation : The acetate group is added to complete the synthesis.

Optimized reaction conditions are crucial for maximizing yield and purity. Common reagents include acids and bases to facilitate the formation of desired bonds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death. Specifically, it has been shown to disrupt microtubule assembly at concentrations as low as 20 μM .

Antiviral Activity

Preliminary evaluations suggest that this compound may also exhibit antiviral properties. Although specific mechanisms remain under investigation, its structural similarity to known antiviral agents indicates potential efficacy against viral infections.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism
Study 1MDA-MB-2314.98Apoptosis via caspase activation
Study 2HepG27.84Microtubule destabilization
Study 3LLC-PK1>20Selectivity towards cancer cells

These findings suggest that the compound has a selective cytotoxic effect on cancer cells compared to non-cancerous cells.

Comparison with Similar Compounds

Compound 76: Benzyl 2-(9-(4-Ethoxyphenyl)-1,7-Dimethyl-2,4-Dioxo-1,4,4a,6,7,8,9,10a-Octahydropyrimido[2,1-f]Purin-3(2H)-yl)Acetate

Key Differences :

  • Core Structure : Pyrimido[2,1-f]purine vs. imidazo[2,1-f]purine in the target compound.
  • Substituents : 4-Ethoxyphenyl at position 9 vs. 3-methoxyphenyl at position 8.
  • Hydrogenation : Octahydro (saturated) pyrimido ring vs. partially unsaturated imidazo core.

Methyl [1-Methyl-8-(2-Methylphenyl)-2,4-Dioxo-1,2,4,6,7,8-Hexahydro-3H-Imidazo[2,1-f]Purin-3-yl]Acetate

Key Differences :

  • Ester Group : Methyl vs. benzyl ester in the target compound.
  • Substituent : 2-Methylphenyl at position 8 vs. 3-methoxyphenyl.

Physicochemical Properties :

  • Molecular Formula: $ \text{C}{18}\text{H}{19}\text{N}5\text{O}4 $
  • Average Mass: 369.38 g/mol .

The 2-methylphenyl substituent lacks the electron-donating methoxy group, possibly reducing polar interactions with targets.

8-(2-Methoxyphenyl)-1-Methyl-7-p-Cyanophenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione (Compound 70)

Key Differences :

  • Substituents: 2-Methoxyphenyl at position 8 and p-cyanophenyl at position 7 vs. 3-methoxyphenyl and methyl groups in the target compound.
  • Functional Groups : Lacks the acetoxy-benzyl chain at position 3.

2-(8-(3,5-Dimethylphenyl)-1-Methyl-2,4-Dioxo-7-Phenyl-1H-Imidazo[2,1-f]Purin-3(2H,4H,8H)-yl)Acetamide

Key Differences :

  • Substituents : 3,5-Dimethylphenyl at position 8 and phenyl at position 7 vs. 3-methoxyphenyl and methyl groups.
  • Functional Group : Acetamide at position 3 vs. benzyl ester.

Physicochemical Properties :

  • Molecular Formula: $ \text{C}{24}\text{H}{22}\text{N}6\text{O}3 $
  • Average Mass: 442.5 g/mol .

Q & A

Q. What are the established synthetic routes and reaction conditions for this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, including aza-Wittig reactions and condensation steps. Key conditions include:

  • Solvent systems : Ethanol/dichloromethane mixtures (1:2 v/v) for crystallization .
  • Temperature control : Reactions often proceed at room temperature or under reflux, with heating durations up to 25 hours .
  • Catalysts : Sodium ethoxide or DIPEA (diisopropylethylamine) for deprotonation .

Q. Table 1: Representative Synthetic Conditions

StepReaction TypeSolventCatalystYieldReference
1Aza-WittigDCM/EtOHDIPEA85%
2CyclizationEthanolEtONa72%

Q. How is the structural stability of this compound characterized?

Methodological Answer:

  • X-ray crystallography : Reveals coplanarity of the imidazo-purine core (max. deviation: 0.057 Å for N2) and dihedral angles (e.g., 54.23° for phenyl substituents) .
  • Thermal stability : Differential scanning fluorimetry (DSF) shows a dose-dependent increase in melting temperature (Tm) when interacting with biological targets .
  • Weak interactions : C–H⋯O hydrogen bonds stabilize the crystal lattice .

Q. What preliminary biological activities have been reported?

Methodological Answer:

  • Antiviral potential : Analogous compounds (e.g., imidazo-purine derivatives) inhibit HIV-1 ribonuclease H (RNase H) by stabilizing the reverse transcriptase (RT) conformation .
  • Enzyme modulation : Interactions with purine metabolism enzymes (e.g., xanthine oxidase) are hypothesized due to structural similarity to purine analogs .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale studies?

Methodological Answer:

  • Continuous flow chemistry : Reduces reaction times and improves reproducibility for intermediates .
  • Recrystallization optimization : Use mixed solvents (e.g., ethanol/DCM) to enhance crystal purity .
  • Automated platforms : High-throughput screening of solvent/catalyst combinations improves yield by 15–20% .

Q. Table 2: Purity Optimization Strategies

ParameterStrategyOutcomeReference
SolventEthanol/DCM gradient99.5% purity
CatalystDIPEA vs. EtONaHigher selectivity with DIPEA

Q. What mechanistic insights can be derived from target binding assays?

Methodological Answer:

  • DSF assays : A 2.5°C increase in RT Tm at 50 µM compound concentration suggests stabilization of the RT-inhibitor complex .
  • Competitive binding studies : Use fluorescent probes (e.g., ANS) to quantify binding affinity (Kd values) .

Q. Table 3: RT Stability Data

CompoundConcentration (µM)ΔTm (°C)EffectReference
Target50+2.5Stabilization
Control*50-1.8Destabilization
*Control: Benzyl 2-(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-octahydropyrimido[2,1-f]purin-3-yl)acetate

Q. How should contradictory bioactivity data between analogs be resolved?

Methodological Answer:

  • SAR analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on target affinity .
  • Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrophobic pockets vs. hydrogen bonds) .
  • Dose-response profiling : Re-evaluate IC50 values under standardized conditions (pH, temperature) to minimize variability .

Q. Key Findings :

  • Substitution at the 3-methoxyphenyl group enhances RT binding by 30% compared to 4-fluorophenyl analogs .
  • Discrepancies in antimicrobial activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .

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